3-[(3-Chlorophenyl)methoxy]-4-methylaniline
Overview
Description
3-[(3-Chlorophenyl)methoxy]-4-methylaniline is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds similar to 3-[(3-Chlorophenyl)methoxy]-4-methylaniline serve as key intermediates. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates highlights the importance of such compounds in constructing complex molecular architectures, particularly in developing amines and related derivatives (Wolfe & Buchwald, 2003). This process underpins numerous synthetic routes critical for pharmaceuticals, agrochemicals, and material science.
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives structurally related to this compound are synthesized for their potential biological activities. For example, the synthesis and evaluation of compounds for antimicrobial activity, as seen in the development of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile, indicate the utility of chlorophenyl and methoxyaniline components in drug design (Guna et al., 2015). These compounds are explored for their potential in treating microbial infections, showcasing the broader applicability of the core chemical structure in therapeutic areas.
Material Science and Molecular Engineering
The structural motif of this compound finds relevance in material science, particularly in the design and synthesis of novel organic compounds with specific physical or chemical properties. Molecular docking and quantum chemical calculations, as conducted on related compounds, help in understanding the interactions at the molecular level, which is crucial for designing materials with desired properties (Viji et al., 2020). Such studies not only aid in the theoretical understanding but also guide the practical synthesis and application of materials in various domains, including electronics, photonics, and nanotechnology.
Mechanism of Action
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors on cell surfaces.
Mode of action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, some compounds might inhibit the activity of an enzyme, while others might activate a receptor .
Biochemical pathways
The affected pathways would depend on the targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the flow of metabolites through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a decrease in others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, some compounds might be more effective at certain pH levels or temperatures .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-5-6-13(16)8-14(10)17-9-11-3-2-4-12(15)7-11/h2-8H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVHHPWAWLDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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